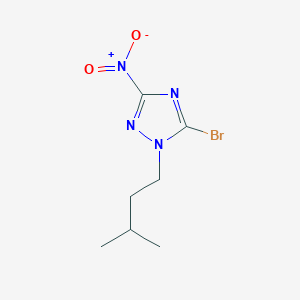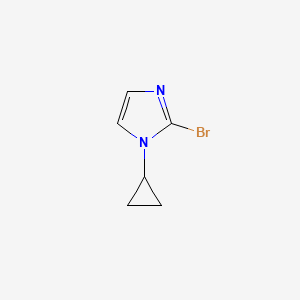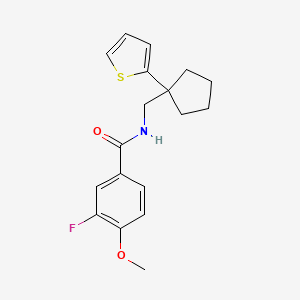
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains several functional groups, including a pyridine ring, a 1,2,3-triazole ring, a trifluoromethyl group, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the pyridine ring could be formed via a Chichibabin pyridine synthesis, the 1,2,3-triazole ring could be formed via a Huisgen 1,3-dipolar cycloaddition (often referred to as a “click reaction”), the trifluoromethyl group could be introduced via a nucleophilic substitution, and the benzamide group could be formed via a condensation reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine and 1,2,3-triazole rings would likely contribute to the compound’s aromaticity, the trifluoromethyl group would likely be a strong electron-withdrawing group, and the benzamide group could participate in hydrogen bonding .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyridine ring could undergo electrophilic substitution, the 1,2,3-triazole ring could undergo cycloaddition reactions, the trifluoromethyl group could undergo nucleophilic substitution, and the benzamide group could undergo hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the pyridine and 1,2,3-triazole rings could contribute to its aromaticity and stability, the trifluoromethyl group could increase its lipophilicity, and the benzamide group could allow it to participate in hydrogen bonding .
Scientific Research Applications
Photocatalysis Enhancement
The compound’s unique structure, which combines a pyridine-triazole motif with a trifluoromethylbenzamide group, lends itself to photocatalytic applications. Researchers have synthesized novel porphyrin derivatives based on similar principles of self-assembly . These derivatives exhibit stronger photocatalytic performance when assembled compared to their monomers. The enhanced photocatalytic stability of these self-assemblies makes them promising candidates for environmental remediation, water purification, and solar energy conversion.
Agrochemicals
Given the cyano substituent in the structure, this compound might have insecticidal properties. Similar diphenyl-1H-pyrazole derivatives with cyano groups have demonstrated moderate to high insecticidal activities against pests like the diamondback moth (Plutella xylostella) . Researchers could investigate its efficacy as a potential insecticide or pesticide.
Future Directions
properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)14-4-2-1-3-13(14)15(25)21-9-11-10-24(23-22-11)12-5-7-20-8-6-12/h1-8,10H,9H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHVBTOGABOIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

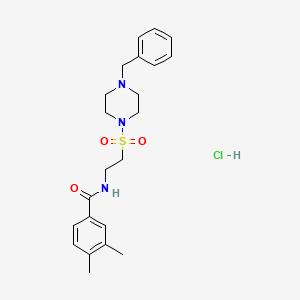

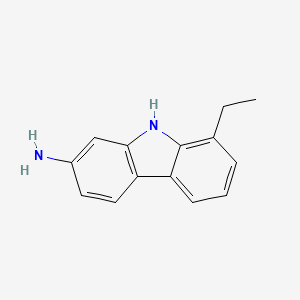
![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)

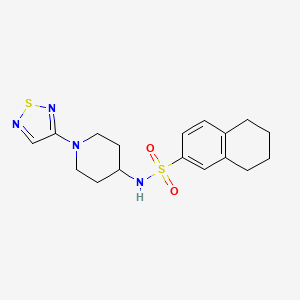
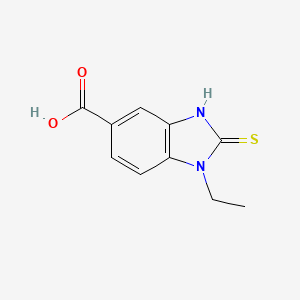

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)
